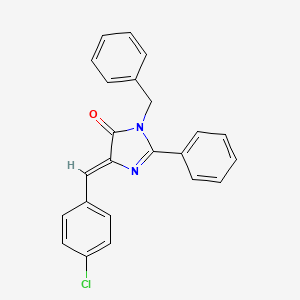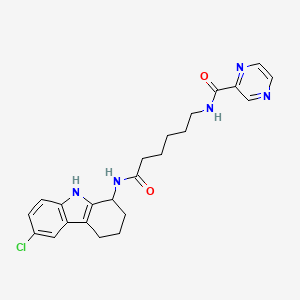
N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that features an indole ring, a pyridazine ring, and a thiophene ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic synthesis. The process might start with the preparation of the indole derivative, followed by the formation of the pyridazine ring, and finally the introduction of the thiophene moiety. Common reagents and conditions might include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Pyridazine formation: Cyclization reactions involving hydrazine derivatives.
Thiophene introduction: Cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.
Reduction: Reduction reactions might target the pyridazine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the indole or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound is used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
- N-(1H-indol-6-yl)-2-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)acetamide
- N-(1H-indol-6-yl)-2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)acetamide
Uniqueness
N-(1H-indol-6-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other similar compounds. This uniqueness might translate to different biological activities or chemical reactivity.
特性
分子式 |
C18H14N4O2S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-(1H-indol-6-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2S/c23-17(20-13-4-3-12-7-8-19-15(12)10-13)11-22-18(24)6-5-14(21-22)16-2-1-9-25-16/h1-10,19H,11H2,(H,20,23) |
InChIキー |
LFMCNDAUSPNDPI-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12172543.png)
![2-[acetyl(2-methoxyethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B12172548.png)

![3-Cyclobutene-1,2-dione, 3-[4-(dimethylamino)phenyl]-4-hydroxy-](/img/structure/B12172555.png)

![4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12172568.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B12172576.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}-4-methoxybenzamide](/img/structure/B12172590.png)
![N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12172599.png)

![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12172605.png)
